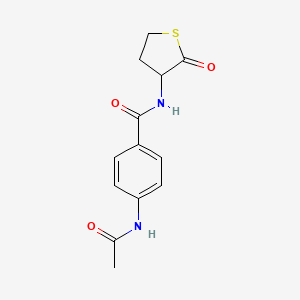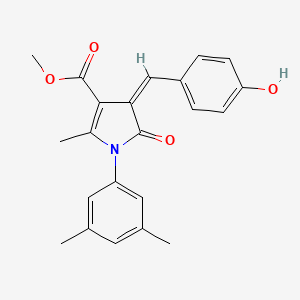![molecular formula C16H18N2OS B5132964 N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor (CRF) type 1 receptor. This compound has been widely studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders.
Mecanismo De Acción
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a selective non-peptide antagonist of the CRF type 1 receptor. CRF is a neuropeptide that plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide blocks the binding of CRF to the CRF type 1 receptor, thereby inhibiting the activation of the HPA axis. This results in a reduction in the physiological and behavioral responses to stress.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of corticotropin-releasing hormone (CRH) in the hypothalamus, which is the primary regulator of the HPA axis. N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has also been shown to reduce the release of adrenocorticotropic hormone (ACTH) and cortisol, which are downstream effectors of the HPA axis. In addition, N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to reduce anxiety-like behavior, depression-like behavior, and stress-induced hyperthermia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has several advantages for lab experiments. It is a selective non-peptide antagonist of the CRF type 1 receptor, which allows for specific targeting of this receptor. It has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on humans are not well understood, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to better understand its pharmacokinetics and pharmacodynamics in humans, which will be important for its potential clinical applications. Finally, the development of more potent and selective CRF type 1 receptor antagonists may provide new avenues for the treatment of stress-related disorders.
Métodos De Síntesis
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-pyridinemethanol in the presence of a base to form the intermediate product. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal and triethylamine to form N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. It has been shown to block the anxiogenic effects of CRF in animal models, indicating its potential as an anxiolytic agent. N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has also been shown to reduce depression-like behavior in animal models, suggesting its potential as an antidepressant. In addition, N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to attenuate the physiological and behavioral responses to stress, indicating its potential as an anti-stress agent.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(18-11-12-5-4-8-17-10-12)15-9-13-6-2-1-3-7-14(13)20-15/h4-5,8-10H,1-3,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGABEWNSIFODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine oxalate](/img/structure/B5132891.png)
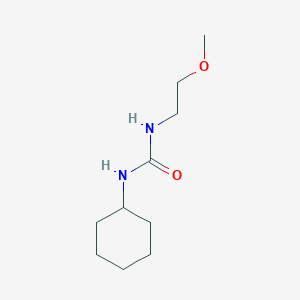
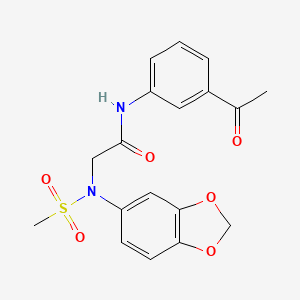

![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
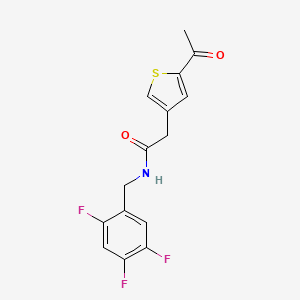
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5132968.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)
